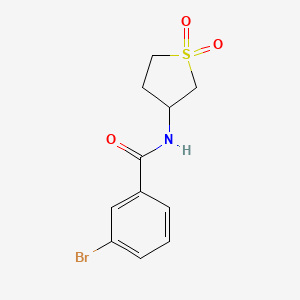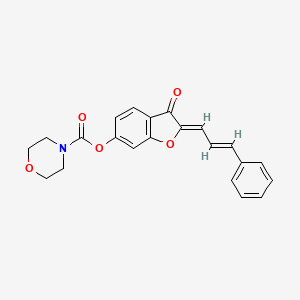![molecular formula C19H22N6O2S B2579544 1-(Azepan-1-yl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone CAS No. 863460-68-8](/img/structure/B2579544.png)
1-(Azepan-1-yl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . This process results in the formation of a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines .
Applications De Recherche Scientifique
Chemistry and Reactivity
Research on compounds structurally related to 1-(Azepan-1-yl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone has focused on their synthesis, chemical reactivity, and potential applications in various fields. For example, the study by Albert and Pendergast (1972) explored nucleophilic addition reactions of v-triazolo[4,5-d]pyrimidines (8-azapurines), revealing insights into their chemical behavior and synthetic versatility (Albert & Pendergast, 1972). This foundational work underpins the development of compounds with similar triazolo[4,5-d]pyrimidin-7-yl cores, suggesting potential pathways for the synthesis and modification of this compound.
Biological Activity
Further research has explored the biological activity of compounds with related structures, indicating a broad spectrum of potential applications. The work by Wang et al. (2006) on the design, synthesis, and biological evaluation of novel tetrahydro-[1,2,4]triazolo[4,3-a]azepin-3(5H)-ones, highlights the potential for discovering herbicidal activities and other agricultural applications (Wang et al., 2006). This suggests that derivatives of this compound might also exhibit useful biological activities.
Antimicrobial Properties
Compounds like this compound could potentially display antimicrobial properties, as indicated by the synthesis and characterization of related azepine derivatives with in vitro antibacterial and antifungal activity (Panwar & Singh, 2011). This line of research is crucial for the development of new antimicrobial agents, given the rising concern over antibiotic resistance.
Potential for Drug Discovery
The broader chemical space around triazolo[4,5-d]pyrimidines and related structures offers promising avenues for drug discovery and development. For instance, modifications of the core structure have been investigated for their potential as kinase inhibitors, with implications for cancer therapy and other disease treatments (Shaaban et al., 2011). This suggests that this compound and its derivatives could be valuable scaffolds for the development of novel therapeutic agents.
Mécanisme D'action
While the mechanism of action for “1-(Azepan-1-yl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone” is not explicitly mentioned, related compounds have shown antimicrobial activity . These compounds have been synthesized as potential CDK2 inhibitors, which could make them relevant for cancer treatment .
Orientations Futures
The future directions for research on “1-(Azepan-1-yl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone” and related compounds could involve further exploration of their potential as CDK2 inhibitors . This could have implications for cancer treatment, given that CDK2 inhibition is an appealing target for selectively targeting tumor cells .
Propriétés
IUPAC Name |
1-(azepan-1-yl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2S/c1-27-15-8-6-14(7-9-15)25-18-17(22-23-25)19(21-13-20-18)28-12-16(26)24-10-4-2-3-5-11-24/h6-9,13H,2-5,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYBTJLREPNZIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)N4CCCCCC4)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(7-bromo-2H-1,3-benzodioxol-5-yl)methyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2579463.png)
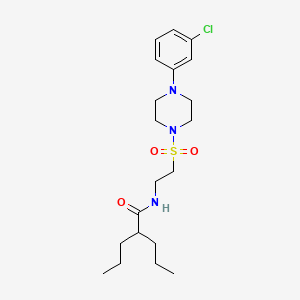
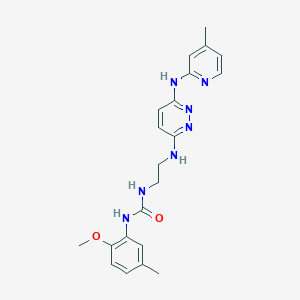
![N-[2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2579466.png)

![ethyl 4-(2-((2-((5-chloro-2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2579469.png)
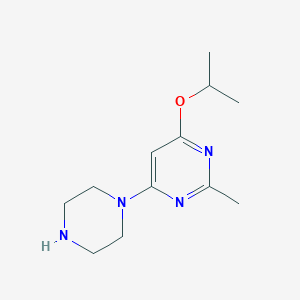
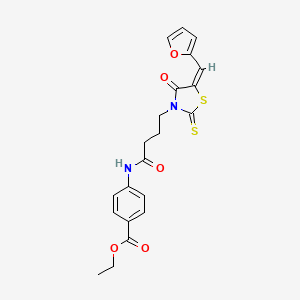
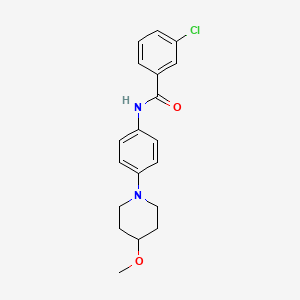
![Tert-butyl 4-[[(4-chloro-1,3,5-triazin-2-yl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B2579475.png)
![N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}-2-(2-thienyl)acetamide](/img/structure/B2579478.png)
